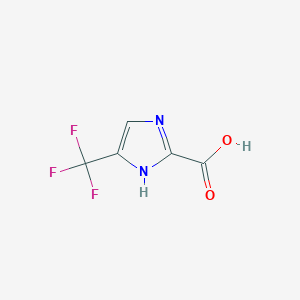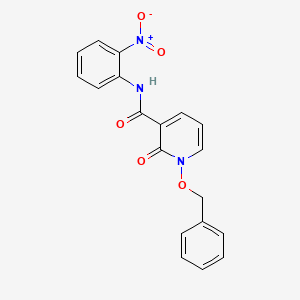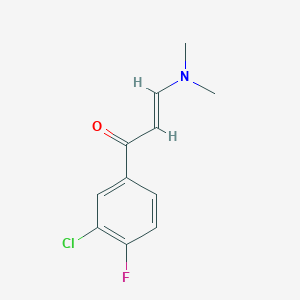![molecular formula C16H17NO4S B2455575 2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232827-35-8](/img/structure/B2455575.png)
2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, involving advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.
Biological Studies: Used to understand various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, altering their activity and thereby influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: An azaresveratrol analog with similar structural properties.
4,4’-diaminodiphenyl ether: A precursor used in the synthesis of various imine compounds.
Uniqueness
2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol is unique due to its specific ethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-6-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-21-15-6-4-5-12(16(15)18)11-17-13-7-9-14(10-8-13)22(2,19)20/h4-11,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUNVZFMWUPKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2455493.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2455494.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
![3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)

![2,5-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)

![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)

![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)
